(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one is a chemical compound with the molecular formula and a CAS number of 179084-41-4. This compound belongs to the class of benzoazepines, which are characterized by a seven-membered ring structure containing nitrogen atoms. The specific configuration of this compound is denoted by the "(Z)" prefix, indicating the geometric arrangement around the double bond in the methoxyimino group.
(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one is classified under:
The synthesis of (Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one involves several steps that typically include:
Technical details regarding specific reagents, catalysts, and conditions are often proprietary or found in specialized chemical literature or patents .
The molecular structure of (Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one features:
Key data for this compound includes:
(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one can participate in various chemical reactions including:
Technical details regarding these reactions depend on specific experimental conditions and are typically documented in chemical literature .
The mechanism of action for (Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one primarily involves its interaction with biological targets such as hemoglobin. It may modulate hemoglobin's affinity for oxygen or influence its allosteric properties.
Data on specific binding interactions and biological assays are crucial for understanding its pharmacodynamics but may not be fully available in public domains and require proprietary studies or clinical trials for comprehensive insights .
Relevant data on these properties can often be found in material safety data sheets (MSDS) or chemical databases .
(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one has potential applications in:
Further research is necessary to explore its full therapeutic potential and establish its efficacy and safety profiles in clinical settings .
The seven-membered azepine ring represents a privileged scaffold in drug discovery due to its conformational flexibility and capacity for diverse molecular interactions. Benzo-fused derivatives like benzo[b]azepine exhibit enhanced rigidity and planar characteristics that facilitate targeted binding to biological macromolecules. This core structure is present in therapeutics across neurological, oncological, and infectious disease domains. The ring’s nitrogen atom enables hydrogen bond donation, while its fusion with an aromatic system creates extended π-conjugation surfaces essential for stacking interactions with protein residues. Modifications at the C3 and C5 positions (as in the subject compound) allow precise tuning of steric and electronic properties, making this scaffold a versatile platform for pharmacological optimization [7].
Oxime ether functionalities (–CH=N–O–R) introduce strategic advantages in molecular design:
This compound integrates two critical modifications: a conformationally restricted cyclohexyl substituent at C5 and a stereodefined (Z)-methoxyimino group at C3. Research objectives focus on:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: